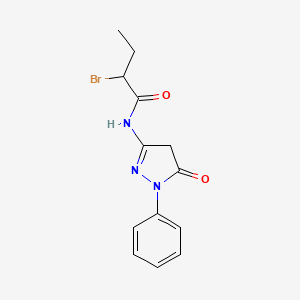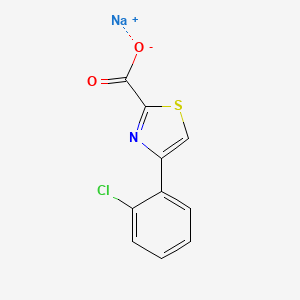
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Vue d'ensemble
Description
The compound “Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate” is a sodium salt of a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The 2-chlorophenyl group suggests the presence of a phenyl ring with a chlorine atom attached.
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, has been analyzed . It was found to crystallize in the monoclinic crystal class in the space group P21/c.Applications De Recherche Scientifique
Synthesis and Characterization
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound that has been extensively studied for its synthesis and characterization. Various instrumental techniques, including infrared, 1H, 13C, and 119Sn NMR, mass spectrometry, and thermal analysis, have been employed to characterize its derivatives. These studies have been crucial in understanding the chemical properties and structural composition of the compound (Ali et al., 2002).
Biological Significance
The biological significance of derivatives of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate has been a subject of research. Studies have demonstrated that these compounds exhibit antibacterial and antifungal activities, indicating their potential in medical and pharmacological applications (Ali et al., 2002).
Antiviral Potency
Research has also been conducted on the antiviral potency of thiazole derivatives. For example, derivatives of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have shown significant antiviral activity against the yellow fever virus. These compounds were synthesized with the objective of improving metabolic stability, therapeutic index, and antiviral potency (Mayhoub et al., 2011).
Catalytic Applications
Some studies have explored the use of sodium derivatives as catalysts. Sodium fluoride, for example, has been found effective for the synthesis of 2,4-disubstituted 1,3-thiazoles, highlighting the catalytic potential of sodium-based compounds in chemical syntheses (Banothu et al., 2014).
Antioxidant Activity
Thiazole analogues containing sodium have been synthesized and evaluated for their antioxidant activity. Such studies provide insights into the potential use of these compounds in developing new antioxidant agents (Reddy et al., 2015).
Metal Complexing Ability
The metal complexing properties of sodium-based thiazole derivatives have been investigated, especially in relation to their anticancer capabilities. These studies offer valuable information on how such compounds interact with metal ions, which is crucial in understanding their biological functions (Huang et al., 1981).
Corrosion Inhibition
Research on sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate derivatives has also included their role in corrosion inhibition. These compounds have been evaluated for their effectiveness in inhibiting corrosion in metals, indicating their potential application in material science and engineering (El aoufir et al., 2020).
Propriétés
IUPAC Name |
sodium;4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRIHTVWZIILT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



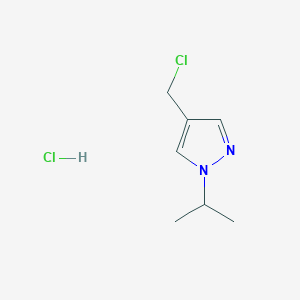
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)
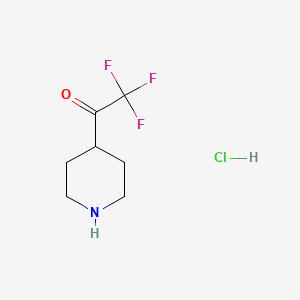
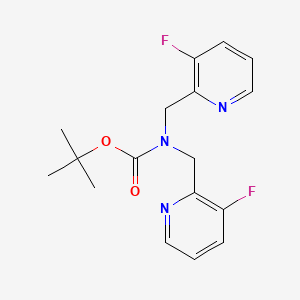
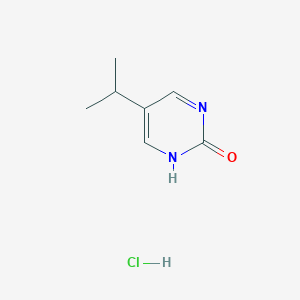
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
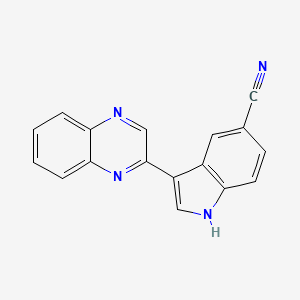
![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)
![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)
